tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid
Description
Chemical Structure and Properties
The compound tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid consists of two components:
- tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: A piperidine ring substituted at the 4-position with an azetidine (three-membered saturated heterocycle) group, protected by a tert-butoxycarbonyl (Boc) group at the 1-position.
- Oxalic acid: A dicarboxylic acid (HOOC–COOH) acting as a counterion, likely forming a salt to enhance stability or solubility.
Properties
Molecular Formula |
C28H50N4O8 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11;3-1(4)2(5)6/h2*10-11,14H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
VKYZBZZAQLERBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Formation of the Azetidine-Piperidine Core
The azetidine-piperidine scaffold is constructed via nucleophilic substitution or reductive amination. Patent WO2018108954A1 details a cyclization strategy using azetidine-3-carboxylic acid as the starting material. Treatment with thionyl chloride in methanol generates methyl azetidine-3-carboxylate hydrochloride, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine. Subsequent reduction with sodium borohydride yields tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, a key intermediate.
Parallel routes from Patent WO2000063168A1 involve coupling azetidine derivatives with piperidine precursors. For example, 1-(tert-butyl)azetidin-3-yl methanesulfonate reacts with 4-(4-fluorophenyl)piperazine under basic conditions to form the piperazine-azetidine adduct, which is further functionalized.
Table 1: Comparative Analysis of Azetidine-Piperidine Coupling Methods
| Method | Starting Material | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | Azetidine-3-carboxylic acid | SOCl₂, Boc₂O | 78 | 95 |
| Nucleophilic Substitution | Azetidin-3-yl methanesulfonate | Piperazine, TEA | 65 | 92 |
Introduction of the tert-Butyloxycarbonyl (Boc) Group
Boc protection is achieved using Boc₂O under anhydrous conditions. In a representative procedure, methyl azetidine-3-carboxylate hydrochloride (256.5 kg) is treated with Boc₂O (587 kg) in methanol at 5–15°C, yielding tert-butyl 3-(methoxycarbonyl)azetidine-1-carboxylate. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during subsequent steps.
Oxalic Acid Salt Formation
The free base of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate is converted to its oxalate salt via acid-base reaction. Patent data indicate that combining the free base with oxalic acid in ethanol at 50°C produces the 2:1 oxalate salt with >99% purity after recrystallization. The oxalate counterion improves thermal stability and facilitates chromatographic purification.
Table 2: Optimization of Salt Formation Conditions
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Solvent | Ethanol > MeOH > AcCN | Ethanol |
| Temperature (°C) | 50°C maximizes solubility | 50 |
| Molar Ratio (Base:Acid) | 1:1 vs. 2:1 | 2:1 |
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability. A 5000 L reactor charged with azetidine-3-carboxylic acid (256.5 kg) and thionyl chloride (362 kg) achieves 95% conversion to methyl azetidine-3-carboxylate hydrochloride within 3.5 hours. Automated pH control and in-line NMR monitoring reduce byproduct formation.
Structural Characterization and Validation
Spectroscopic Analysis
Process Optimization and Yield Enhancement
Challenges and Mitigation Strategies
Byproduct Formation
Residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (<1%) is removed via aqueous extraction with 1,4-diazabicyclo[2.2.2]octane (DABCO).
Moisture Sensitivity
Boc-protected intermediates are hygroscopic. Storage under nitrogen at 2–8°C prevents hydrolysis.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the piperidine ring:
-
Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or para-toluenesulfonic acid (p-TsOH) .
-
Conditions : Typically performed in dichloromethane (DCM) or methanol at 15–25°C.
-
Outcome : Generates the free piperidine-azetidine amine, which can undergo subsequent alkylation or acylation.
| Reaction Step | Reagent/Agent | Conditions | Product |
|---|---|---|---|
| Boc removal | TFA in DCM | 15–25°C, 16 hours | 4-(azetidin-3-yl)piperidine TFA salt |
Functionalization of the Azetidine Ring
The azetidine moiety undergoes nucleophilic substitution or ring-opening reactions due to its strained four-membered structure:
-
Sulfonylation : Methanesulfonyl chloride (MsCl) or para-toluenesulfonyl chloride (TsCl) in the presence of triethylamine (TEA) converts the hydroxyl group (if present) into a leaving group (e.g., mesylate or tosylate) .
-
Fluorination : Tetrabutylammonium fluoride (TBAF) replaces leaving groups (e.g., mesylate) with fluorine .
Example:
texttert-butyl 4-(3-(hydroxymethyl)azetidin-3-yl)piperidine-1-carboxylate + MsCl → tert-butyl 4-(3-(methylsulfonyloxy)methyl)azetidin-3-yl)piperidine-1-carboxylate
Reactivity of the Piperidine-Azetidine Amine
The free amine (post-Boc removal) participates in:
-
Alkylation : Reacts with alkyl halides or epoxides (e.g., epichlorohydrin) to form secondary or tertiary amines .
-
Reductive Amination : Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride facilitates coupling with aldehydes/ketones.
| Reaction Type | Reagents | Conditions | Example Product |
|---|---|---|---|
| Reductive amination | STAB, aldehyde/ketone | DCM, 0–5°C | N-alkylated piperidine-azetidine |
Oxalic Acid Interactions
Oxalic acid acts as a counterion or catalyst in specific reactions:
-
Salt Formation : Protonates the piperidine-azetidine amine to improve solubility or crystallinity.
-
Acid-Catalyzed Reactions : Facilitates ester hydrolysis or Boc deprotection under milder conditions compared to TFA .
Hydrogenolysis and Catalytic Reactions
Palladium-catalyzed hydrogenation removes protecting groups (e.g., benzhydryl) from the azetidine nitrogen:
Scientific Research Applications
tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Data
- Molecular formula : C₁₃H₂₄N₂O₂ (neutral component) + C₂H₂O₄ (oxalic acid) .
- Molecular weight : 240.35 g/mol (neutral component) .
- CAS Number : 1314703-47-3 .
- Purity : ≥97% (commercially available) .
Such derivatives are often used as intermediates in pharmaceutical research, particularly in the development of acetylcholinesterase inhibitors or antiviral agents .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate
tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate
- Key differences : Features a 4-fluorostyryl group at the 3-position of the piperidine ring.
- Impact : The aromatic styryl group introduces π-π stacking interactions, influencing binding affinity in enzyme inhibition studies. Reported melting point: 86–87°C (for trifluorostyryl analogue) .
Analogues with Alternative Heterocycles
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Key differences : Incorporates a spirocyclic structure (piperidine fused to a cyclohexane ring) with a ketone group.
- Impact : The spiro architecture reduces conformational flexibility, which may enhance target selectivity in drug design .
- Similarity score : 0.96 (structural similarity to the target compound) .
tert-Butyl 3-(hydroxymethyl)-3-(Boc-amino)azetidine-1-carboxylate
- Key differences: Contains a hydroxymethyl and Boc-protected amino group on the azetidine ring.
- Impact : The polar hydroxymethyl group improves aqueous solubility, while the Boc group allows for selective deprotection in multistep syntheses .
Data Tables
Table 1. Structural and Physical Comparison of Key Analogues
Research Findings and Functional Insights
- Biological Relevance : Piperidine-azetidine hybrids are explored as scaffolds for central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .
- Salt Formation : Oxalic acid improves crystallinity and stability, a common strategy in pharmaceutical salts to optimize pharmacokinetics .
Biological Activity
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate; oxalic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The azetidine ring structure may contribute to its ability to modulate receptor activity, particularly in the central nervous system.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical studies, indicating its potential as an analgesic agent.
Table 1 summarizes the biological activities reported for tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate.
Case Study 1: Antidepressant Effects
A study conducted on rodent models demonstrated that administration of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated that the compound may enhance serotonergic activity, which is crucial for mood regulation .
Case Study 2: Analgesic Properties
In another investigation, the analgesic effects were assessed using the hot plate test. Animals treated with the compound exhibited a higher latency to respond to thermal stimuli compared to controls, suggesting effective analgesic properties . This study highlights the potential for developing new pain management therapies based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
